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molecular formula C10H21NO3 B8473664 Nonyl hydroxycarbamate CAS No. 64420-90-2

Nonyl hydroxycarbamate

Cat. No. B8473664
M. Wt: 203.28 g/mol
InChI Key: OPDIPZZQEMENJC-UHFFFAOYSA-N
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Patent
US04160077

Procedure details

A solution of 112 parts of potassium hydroxide in 1000 parts of water and 206.5 parts of nonyl chloroformate were added at equivalent rates over 2 hours to a stirred suspension of 69.5 parts of ground hydroxyl ammonium chloride in 1000 parts of ether at 0° C. to 5° C. The reaction mixture was stirred for a further 3 hours at 0°-5° C. followed by 18 hours at 25° C. and was then filtered to remove potassium chloride. The ether layer was separated, washed with water, dried, filtered and evaporated to constant weight at 40° C. under reduced pressure to give 190 parts of nonyl-N-hydroxycarbamate as a colourless oil.
[Compound]
Name
112
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
69.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].O.Cl[C:5]([O:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])=[O:6].[Cl-].O[NH3+:19]>CCOCC>[CH2:8]([O:7][C:5](=[O:6])[NH:19][OH:1])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16] |f:0.1,4.5|

Inputs

Step One
Name
112
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCCCCCCCCC
Name
69.5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].O[NH3+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for a further 3 hours at 0°-5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
followed by 18 hours at 25° C.
Duration
18 h
FILTRATION
Type
FILTRATION
Details
was then filtered
CUSTOM
Type
CUSTOM
Details
to remove potassium chloride
CUSTOM
Type
CUSTOM
Details
The ether layer was separated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to constant weight at 40° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(CCCCCCCC)OC(NO)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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